molecular formula C10H12FNO B3095294 5-(Cyclopropylmethoxy)-2-fluoroaniline CAS No. 1262197-99-8

5-(Cyclopropylmethoxy)-2-fluoroaniline

Cat. No.: B3095294
CAS No.: 1262197-99-8
M. Wt: 181.21 g/mol
InChI Key: DEPIQGQVZYQUQZ-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethoxy)-2-fluoroaniline is an organic compound that features a cyclopropylmethoxy group and a fluorine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylmethoxy)-2-fluoroaniline typically involves multiple steps, starting from readily available precursors. One common method involves the O-alkylation of 2-fluoroaniline with cyclopropylmethanol under basic conditions to introduce the cyclopropylmethoxy group. This reaction is often carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and purity. This could involve the use of more efficient catalysts, optimized reaction temperatures, and continuous flow reactors to ensure consistent product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethoxy)-2-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine or reduce other functional groups.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

5-(Cyclopropylmethoxy)-2-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethoxy)-2-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: Lacks the cyclopropylmethoxy group, making it less sterically hindered and potentially less selective in biological applications.

    Cyclopropylmethoxybenzene: Lacks the fluorine atom, which can affect its reactivity and interaction with biological targets.

    4-Fluoroaniline: Similar in structure but with the fluorine atom in a different position, leading to different chemical and biological properties.

Uniqueness

5-(Cyclopropylmethoxy)-2-fluoroaniline is unique due to the combination of the cyclopropylmethoxy group and the fluorine atom on the aniline ring. This combination imparts distinct steric and electronic properties, making it valuable for specific applications where these characteristics are advantageous.

Properties

IUPAC Name

5-(cyclopropylmethoxy)-2-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-4-3-8(5-10(9)12)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPIQGQVZYQUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701264997
Record name 5-(Cyclopropylmethoxy)-2-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262197-99-8
Record name 5-(Cyclopropylmethoxy)-2-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262197-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Cyclopropylmethoxy)-2-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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